

Physicochemical Properties of Eduline: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Eduline, a phenylquinoline alkaloid isolated from plants such as Casimiroa edulis, presents a scaffold of interest for medicinal chemistry and drug development. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Eduline**. Quantitative data are summarized in structured tables for clarity. Detailed experimental protocols for the determination of key parameters are provided, alongside a discussion of the known biological context of related compounds, offering a valuable resource for researchers investigating this and similar natural products.

Core Physicochemical Data

The physicochemical properties of **Eduline** have been determined through both computational predictions and experimental methods. These parameters are crucial for assessing its druglikeness and potential for further development.

Identification and Structure



Identifier	Value	Source	
IUPAC Name	6-methoxy-1-methyl-2- phenylquinolin-4-one	PubChem[1]	
Molecular Formula	C17H15NO2	PubChem[1]	
Molecular Weight	265.31 g/mol	PubChem[1]	
Canonical SMILES	CN1C2=CC=C(C=C2C(=O)C= C1C1=CC=CC=C1)OC	PubChem[1]	
InChI Key	GFUAPSNFZWUMBP- UHFFFAOYSA-N	FooDB[2]	
CAS Number	6878-08-6	FooDB[2]	

Physicochemical Parameters

The following table summarizes key experimental and predicted physicochemical properties of **Eduline**. These values are essential for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.



Property	Value	Method	Source
Melting Point	187 - 188 °C	Experimental	Human Metabolome Database[1]
Water Solubility	0.19 g/L	Predicted (ALOGPS)	FooDB[2]
logP	3.3	Predicted (XLogP3-AA)	PubChem[1]
3.26	Predicted (ALOGPS)	FooDB[2]	
pKa (Strongest Basic)	2.66	Predicted (ChemAxon)	FooDB[2]
pKa (Strongest Acidic)	16.59	Predicted (ChemAxon)	FooDB[2]
Polar Surface Area	29.54 Ų	Predicted (ChemAxon)	FooDB[2],[3]
Hydrogen Bond Donors	0	Predicted (Cactvs)	PubChem[1]
Hydrogen Bond Acceptors	3	Predicted (ChemAxon)	FooDB[2],[3]
Rotatable Bond Count	2	Predicted (ChemAxon)	FooDB[2],[3]

Experimental Protocols

Detailed and robust experimental protocols are critical for the reproducible determination of physicochemical properties. The following sections outline standard methodologies for the key parameters cited above.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Protocol: Capillary Method

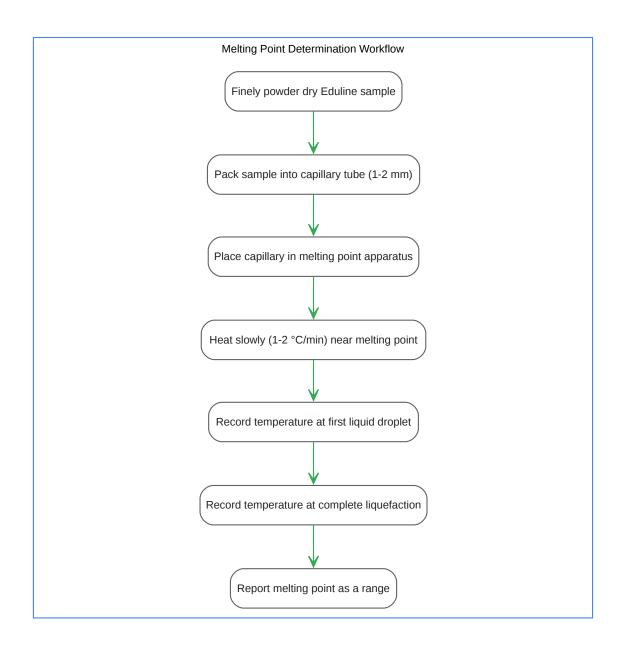
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- Sample Preparation: A small amount of finely powdered, dry **Eduline** is packed into a capillary tube to a height of 1-2 mm.[1] The tube is sealed at one end.
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus, containing a heat-transfer fluid (e.g., mineral oil).[3]
- Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point to ensure thermal equilibrium.[3]
- Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]
- Reporting: The melting point is reported as a range of these two temperatures. For pure compounds, this range is typically narrow (0.5-1.0 °C).[3]





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Caption: Workflow for Melting Point Determination.

Solubility Determination



Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol: Shake-Flask Method for Aqueous Solubility

- Preparation: An excess amount of solid Eduline is added to a known volume of distilled water in a sealed flask.
- Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the saturated solution from the excess solid.
- Quantification: A known volume of the clear, saturated supernatant is carefully removed. The
 concentration of **Eduline** in this solution is determined using a suitable analytical method,
 such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).

Partition Coefficient (logP) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octan-1-ol and water. It is a key indicator of a compound's lipophilicity.

Protocol: Shake-Flask Method

- Solvent Preparation: Octan-1-ol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.[5]
- Partitioning: A known amount of **Eduline** is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

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- Equilibration: The mixture is agitated for a set period to allow for the partitioning of **Eduline** between the two phases until equilibrium is reached.[5]
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octan-1ol and aqueous layers.[5]
- Quantification: The concentration of **Eduline** in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of **Eduline** in the octan-1-ol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.





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Caption: Workflow for logP Determination.

Acid Dissociation Constant (pKa) Determination



The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Protocol: Potentiometric Titration

- Sample Preparation: A precise amount of **Eduline** is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol for compounds with low aqueous solubility. A constant ionic strength is maintained using an inert salt (e.g., KCl).[6]
- Apparatus Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium at each step.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a weak base being titrated with a strong acid, the pKa is the pH at which half of the base has been neutralized.

Biological Context and Signaling Pathways

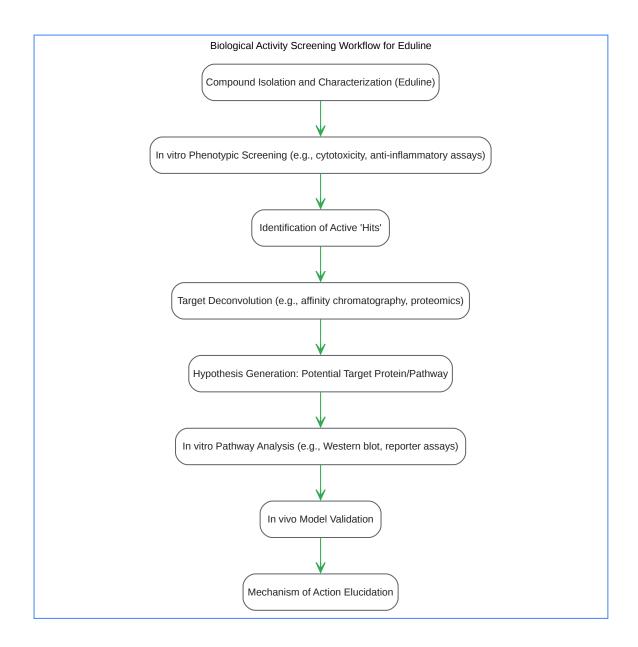
While specific signaling pathways for **Eduline** have not been extensively elucidated in the published literature, its chemical class and natural source provide context for its potential biological activities.

Eduline is a phenylquinoline alkaloid found in Casimiroa edulis.[1] Extracts from this plant have been traditionally used for their hypotensive and sedative effects.[7] Modern studies have investigated various biological activities of Casimiroa edulis extracts and its constituent compounds, including antioxidant, anti-inflammatory, and antitumor activities.[8]

Other quinoline alkaloids have demonstrated a broad range of biological effects, including antimalarial, antibacterial, and anticancer activities.[9] For instance, some 2-phenylquinoline compounds have shown gastroprotective activity, potentially through mechanisms involving a decrease in gastric secretion and an increase in gastric mucus.[10]



Given the lack of specific pathway data for **Eduline**, a general workflow for investigating the biological activity and identifying potential signaling pathways for a novel compound like **Eduline** is presented below. This serves as a logical framework for researchers entering this area of investigation.



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Caption: Workflow for Biological Activity Screening.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **Eduline**, supported by detailed experimental protocols for their determination. While the specific molecular mechanisms and signaling pathways of **Eduline** remain an area for future research, the information on its chemical class and the biological activities of related compounds suggests promising avenues for investigation. The presented data and methodologies offer a valuable starting point for scientists and researchers in the field of natural product chemistry and drug discovery.

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